

# 3-Amino-5-(methoxycarbonyl)benzoic acid CAS number and structure

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## Compound of Interest

Compound Name: 3-Amino-5-(methoxycarbonyl)benzoic acid

Cat. No.: B112413

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## An In-depth Technical Guide to 3-Amino-5-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive overview of **3-Amino-5-(methoxycarbonyl)benzoic acid**, including its chemical structure, properties, synthesis, and potential applications in research and drug development. The information is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

## Chemical Identity and Structure

**3-Amino-5-(methoxycarbonyl)benzoic acid** is an aromatic compound containing three functional groups: an amino group, a carboxylic acid, and a methyl ester. This trifunctional nature makes it a versatile building block in organic synthesis.

- CAS Number: 28179-47-7[1][2]
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>NO<sub>4</sub>
- IUPAC Name: **3-Amino-5-(methoxycarbonyl)benzoic acid**

Chemical Structure:

Caption: 2D Structure of **3-Amino-5-(methoxycarbonyl)benzoic acid**.

## Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for **3-Amino-5-(methoxycarbonyl)benzoic acid**, primarily sourced from chemical suppliers.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	195.17 g/mol	
Physical Form	Solid	
Boiling Point	440.4°C at 760 mmHg	
Purity	97-98%	[1]
InChI Key	QGGKQIDRZUUHAR-UHFFFAOYSA-N	
Storage	2-8°C, protect from light, keep sealed in a dry place.	[2]

Table 2: Safety and Hazard Information

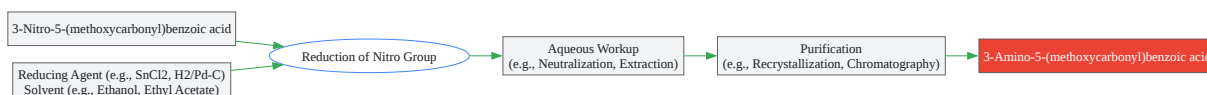
Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute toxicity, Oral; Skin corrosion/irritation; Serious eye damage/eye irritation; Specific target organ toxicity — single exposure	GHS07 (Harmful)	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Data compiled from supplier safety data sheets.[1]

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3-Amino-5-(methoxycarbonyl)benzoic acid** is not readily available in the literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach would involve the reduction of the corresponding nitro compound.

#### Proposed Synthetic Workflow:



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Caption: Proposed workflow for the synthesis of **3-Amino-5-(methoxycarbonyl)benzoic acid**.

#### Representative Experimental Protocol (Hypothetical):

This protocol describes the reduction of 3-nitro-5-(methoxycarbonyl)benzoic acid to **3-amino-5-(methoxycarbonyl)benzoic acid**.

- **Dissolution:** Dissolve 3-nitro-5-(methoxycarbonyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Reducing Agent:** Add a reducing agent, for example, tin(II) chloride (SnCl<sub>2</sub>, 3-5 eq) or introduce a palladium on carbon catalyst (10 mol%) and place the reaction under a hydrogen atmosphere.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**
  - If using H<sub>2</sub>/Pd-C, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

- If using  $\text{SnCl}_2$ , quench the reaction with water and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the final product.
- Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR, and mass spectrometry.

## Spectroscopic and Analytical Data

Specific spectroscopic data for **3-Amino-5-(methoxycarbonyl)benzoic acid** is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
$^1\text{H}$ NMR	- Aromatic protons appearing as singlets or multiplets in the range of 7.0-8.5 ppm. - A singlet for the methyl ester protons around 3.9 ppm. - A broad singlet for the amino group protons ( $\text{NH}_2$ ). - A broad singlet for the carboxylic acid proton ( $>10$ ppm).
$^{13}\text{C}$ NMR	- Carbonyl carbons of the ester and carboxylic acid in the range of 165-175 ppm. - Aromatic carbons between 110-150 ppm. - Methyl carbon of the ester around 52 ppm.
IR Spectroscopy	- Broad O-H stretch from the carboxylic acid (approx. $2500\text{-}3300\text{ cm}^{-1}$ ). - N-H stretching from the amino group (approx. $3300\text{-}3500\text{ cm}^{-1}$ ). - C=O stretching from the carboxylic acid and ester (approx. $1680\text{-}1730\text{ cm}^{-1}$ ). - C-N stretching and aromatic C=C bending in the fingerprint region.
Mass Spectrometry	- Expected molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight ( $195.17\text{ g/mol}$ ).

## Applications in Research and Drug Development

**3-Amino-5-(methoxycarbonyl)benzoic acid** is not a widely reported bioactive molecule itself. Its primary utility in a research and development context is as a versatile chemical building block for the synthesis of more complex molecules. The presence of three distinct functional groups allows for selective chemical modifications.

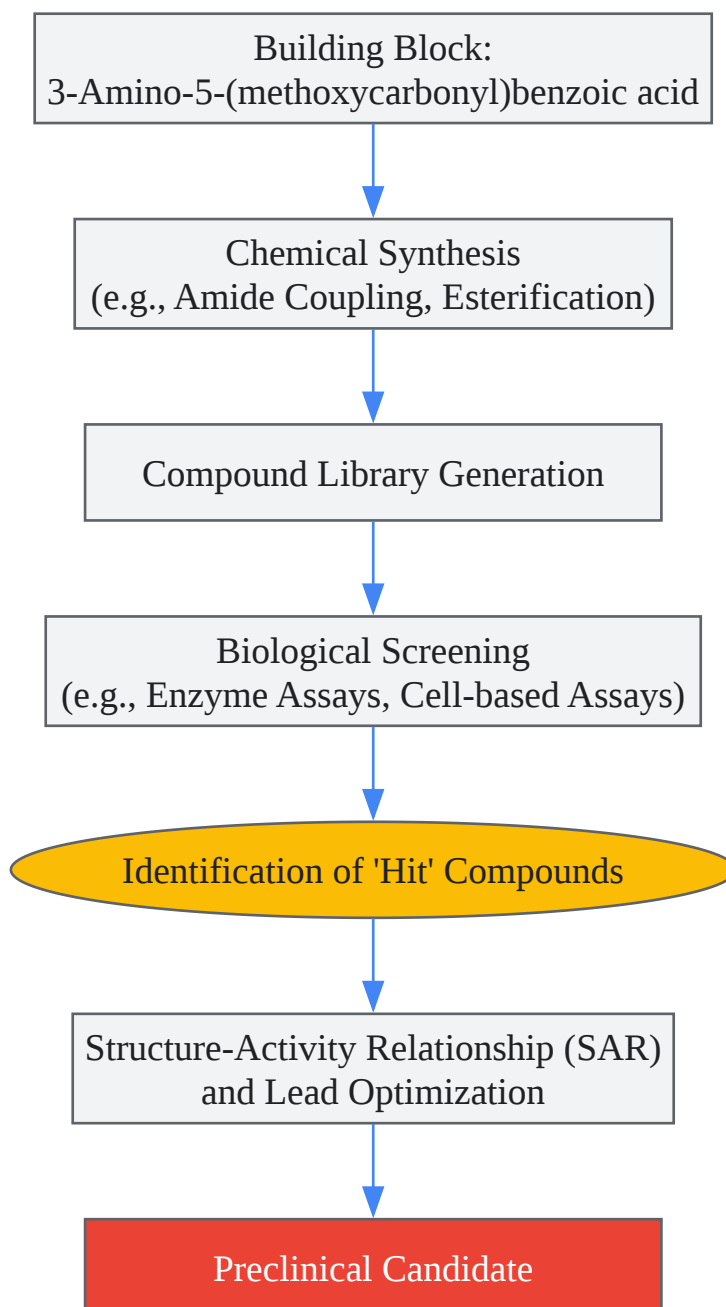
The broader class of aminobenzoic acid derivatives has been extensively studied in medicinal chemistry for a variety of therapeutic areas.

Table 4: Biological Activities of Related Benzoic Acid Derivatives

Compound/Derivative Class	Biological Activity	Potential Therapeutic Area	Reference
3-Amide-5-aryl benzoic acid derivatives	P2Y <sub>14</sub> receptor antagonists	Anti-inflammatory, Gout	[3]
Benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives	Cytotoxicity against HeLa cells, HDAC8 inhibition	Anticancer	[4][5]
General benzoic acid derivatives	Various, including anticancer and antimicrobial	Oncology, Infectious Diseases	[6]

General Workflow for Use in Drug Discovery:

The following diagram illustrates a typical workflow for using a building block like **3-Amino-5-(methoxycarbonyl)benzoic acid** in a medicinal chemistry campaign.



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Caption: General workflow for utilizing a chemical building block in drug discovery.

In summary, **3-Amino-5-(methoxycarbonyl)benzoic acid** is a valuable chemical intermediate. While direct biological data is scarce, its structural motifs are present in various biologically active compounds, making it a compound of interest for synthetic and medicinal chemists. The provided data and protocols serve as a guide for its synthesis, characterization, and potential applications.

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## References

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Address: 3281 E Guasti Rd

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